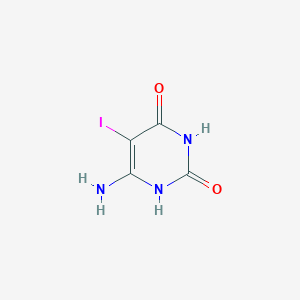
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione, also known as iodopyrimidine-2,4-dione or IP-dione, is an organic compound with a wide range of applications in scientific research and industrial chemistry. IP-dione is a versatile chemical with a wide range of properties, including its ability to act as a catalyst, ligand, and reagent. IP-dione has been used in a variety of fields, including biochemistry, organic synthesis, and pharmaceuticals.
Scientific Research Applications
Synthesis Methods
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is involved in various synthesis methods for pyrimidine derivatives. For instance, a three-component reaction in aqueous media has been used to synthesize 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and derivatives, where the structures of the products were influenced by substituents of aromatic aldehydes (Shi, Shi, & Rong, 2010).
Crystal Structure Analysis
There has been significant research into the crystal structure of derivatives of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione. Studies have detailed the crystal structure of various related compounds, providing insights into their molecular configurations and potential applications in material science (Kirfel, Schwabenländer, & Müller, 1997).
Antimalarial Activity
Research has also focused on the antimalarial activity of pyrimidine derivatives. Compounds synthesized from 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione have been tested against the human parasite Plasmodium falciparum, showing some level of activity (Halladay & Cowden, 1990).
Hydrogen-Bonded Ribbon Formation
The compound also plays a role in the formation of hydrogen-bonded ribbons with various types of rings, which is significant for understanding molecular interactions and the design of new molecular materials (Torre, Trilleras, Cobo, & Glidewell, 2009).
Optical and Nonlinear Optical Properties
Finally, the compound's derivatives have been studied for their potential in optical, nonlinear optical, and drug discovery applications. Their kinetic and thermal stabilities, as well as intramolecular charge transfer characteristics, have been assessed, indicating their potential in NLO device fabrications (Mohan et al., 2020).
properties
IUPAC Name |
6-amino-5-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNTGMFRRQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



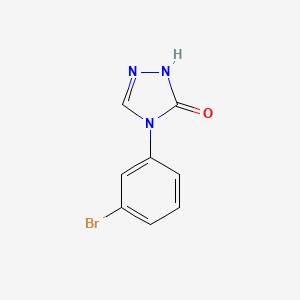

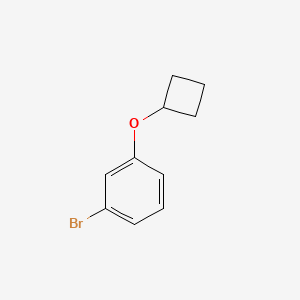

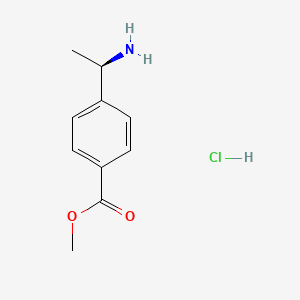
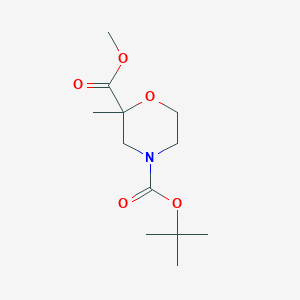

![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)
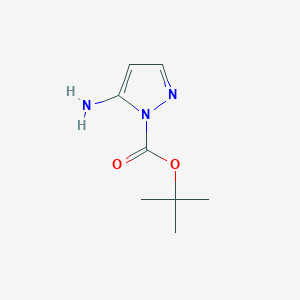
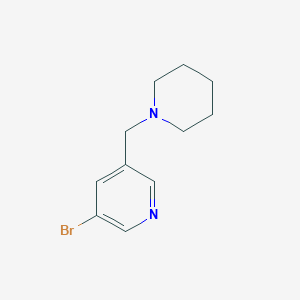
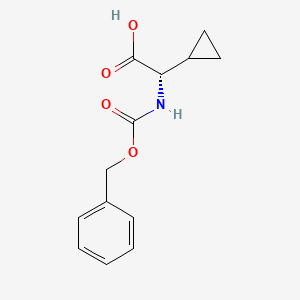

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
